2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H11N3O·HCl. It is a solid substance commonly used in various scientific research applications due to its unique chemical structure and properties .
Mechanism of Action
Target of Action
The primary targets of 2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride are currently unknown. The compound belongs to the 1,2,4-oxadiazole class, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Mode of Action
Compounds with the 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to interact with various biochemical pathways, including those involved in cancer therapy, age-related diseases, antimicrobials, and peroxisome proliferator-activated receptor αr/δ (pparα/δ) dual agonists .
Pharmacokinetics
The compound’s molecular weight (17763) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Given the known activities of other 1,2,4-oxadiazole derivatives, it is possible that this compound may have similar effects, such as inhibition of certain enzymes or modulation of receptor activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the efficient production of the compound without the need for protective groups . The reaction yields a beige powder with a melting point of 218–219°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, ensuring the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxadiazole ring and the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like thionyl chloride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is unique due to its specific ethyl substitution on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This substitution differentiates it from other similar compounds and can lead to distinct applications in scientific research and industry .
Properties
CAS No. |
952233-33-9 |
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Molecular Formula |
C6H12ClN3O |
Molecular Weight |
177.6 |
Purity |
95 |
Origin of Product |
United States |
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